3,4-Dibromo-1-(triethylstannyl)-1H-pyrrole-2,5-dione
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Overview
Description
3,4-Dibromo-1-(triethylstannyl)-1H-pyrrole-2,5-dione is a synthetic organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of bromine atoms at positions 3 and 4, and a triethylstannyl group at position 1 of the pyrrole ring. The pyrrole ring is further substituted with a dione group at positions 2 and 5. This unique structure imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-1-(triethylstannyl)-1H-pyrrole-2,5-dione typically involves the bromination of a pyrrole precursor followed by the introduction of the triethylstannyl group. One common method involves the bromination of 1H-pyrrole-2,5-dione using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The resulting dibromo compound is then subjected to a stannylation reaction using triethylstannyl chloride in the presence of a suitable catalyst, such as palladium, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3,4-Dibromo-1-(triethylstannyl)-1H-pyrrole-2,5-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form higher oxidation state derivatives or reduction to form lower oxidation state derivatives.
Coupling Reactions: The triethylstannyl group can participate in coupling reactions, such as Stille coupling, to form carbon-carbon bonds with other organic molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and ligands are used in Stille coupling reactions, often in the presence of a base and an inert atmosphere.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrole derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.
Scientific Research Applications
3,4-Dibromo-1-(triethylstannyl)-1H-pyrrole-2,5-dione has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biological systems and as a probe for investigating biochemical pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4-Dibromo-1-(triethylstannyl)-1H-pyrrole-2,5-dione involves its interaction with molecular targets through its reactive functional groups. The bromine atoms and the triethylstannyl group can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing molecules. The compound’s reactivity is influenced by the electronic and steric effects of its substituents, which can affect its interaction with enzymes, receptors, and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
3,4-Dibromo-1-(triisopropylsilyl)-1H-pyrrole: Similar structure but with a triisopropylsilyl group instead of a triethylstannyl group.
3,4-Dibromo-1-(trimethylsilyl)-1H-pyrrole: Similar structure but with a trimethylsilyl group.
3,4-Dibromo-1-(triethylgermyl)-1H-pyrrole: Similar structure but with a triethylgermyl group.
Uniqueness
3,4-Dibromo-1-(triethylstannyl)-1H-pyrrole-2,5-dione is unique due to the presence of the triethylstannyl group, which imparts specific reactivity and properties. This makes it distinct from other similar compounds with different substituents, allowing for unique applications and chemical transformations.
Properties
CAS No. |
79430-50-5 |
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Molecular Formula |
C10H15Br2NO2Sn |
Molecular Weight |
459.75 g/mol |
IUPAC Name |
3,4-dibromo-1-triethylstannylpyrrole-2,5-dione |
InChI |
InChI=1S/C4HBr2NO2.3C2H5.Sn/c5-1-2(6)4(9)7-3(1)8;3*1-2;/h(H,7,8,9);3*1H2,2H3;/q;;;;+1/p-1 |
InChI Key |
OXCSRHJYRRRDTR-UHFFFAOYSA-M |
Canonical SMILES |
CC[Sn](CC)(CC)N1C(=O)C(=C(C1=O)Br)Br |
Origin of Product |
United States |
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